CID 23644603
Description
CID 23644603 is a PubChem Compound Identifier (CID) assigned to a chemical compound cataloged in the PubChem database. Such identifiers enable systematic comparison with analogous compounds, including structural derivatives, functional analogs, or molecules sharing similar applications.
Properties
Molecular Formula |
C13H18AlClTi |
|---|---|
Molecular Weight |
284.58 g/mol |
InChI |
InChI=1S/2C5H5.2CH3.CH2.Al.ClH.Ti/c2*1-2-4-5-3-1;;;;;;/h2*1-5H;2*1H3;1H2;;1H;/q;;;;-1;;;+2/p-1 |
InChI Key |
UANAACVUVBQHGK-UHFFFAOYSA-M |
Canonical SMILES |
C[Al](C)[CH2-].[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][CH][CH]1.Cl[Ti+] |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
To contextualize CID 23644603, we compare it with compounds sharing structural motifs, functional groups, or biological roles, based on methodologies outlined in the evidence.
Structural Analogues
Structural similarity is often assessed using 2D/3D overlays, functional group analysis, and molecular descriptors (e.g., molecular weight, logP, hydrogen bonding). For example:
- Substrates and Inhibitors : compares taurocholic acid (CID 6675) and betulin (CID 72326) using 2D structural overlays and steroid backbone orientation . Similar approaches can be applied to this compound.

- Oscillatoxin Derivatives : highlights oscillatoxin D (CID 101283546) and its methyl derivative (CID 185389), emphasizing modifications like methyl group addition that alter bioactivity .

Table 1: Structural Comparison of this compound and Analogues
| Compound (CID) | Molecular Formula | Key Functional Groups | Molecular Weight (g/mol) | logP |
|---|---|---|---|---|
| This compound | Not available | Hypothetical groups | Hypothetical | N/A |
| Taurocholic acid (6675) | C₂₆H₄₅NO₇S | Sulfate, hydroxyl | 515.70 | 1.92 |
| Betulin (72326) | C₃₀H₅₀O₂ | Hydroxyl, alkene | 442.70 | 8.94 |
| Oscillatoxin D (101283546) | C₃₄H₅₀O₈ | Lactone, methyl | 610.76 | 4.50 |
Physicochemical and Pharmacokinetic Properties
and provide metrics such as solubility, GI absorption, and CYP inhibition for compounds like CAS 34743-49-2 (CID 1403909) and CAS 918538-05-3 . These parameters are critical for drug development:
Table 2: Pharmacokinetic Comparison
| Property | This compound* | CID 1403909 (CAS 34743-49-2) | CID 185389 (30-methyl-oscillatoxin D) |
|---|---|---|---|
| Solubility (mg/mL) | N/A | 0.695 | Not reported |
| GI Absorption | N/A | High | Low |
| BBB Permeability | N/A | Yes | No |
| CYP1A2 Inhibition | N/A | Yes | No |
*Hypothetical data inferred from analogous compounds.
Methodological Considerations for Comparative Analysis
The evidence highlights standardized approaches for compound comparison:
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